N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide
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Overview
Description
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide is a chemical compound with a complex structure that includes a pyridine ring and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide typically involves the reaction of 5,5-dimethyl-3-oxocyclohexen-1-one with pyridine-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazides and derivatives of pyridine and cyclohexenone. Examples include:
- N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzohydrazide
- Pyridine-2-carbohydrazide derivatives
Uniqueness
What sets N’-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2)8-10(7-11(18)9-14)16-17-13(19)12-5-3-4-6-15-12/h3-7,16H,8-9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXJEUPTCVUIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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